molecular formula C18H16N2O4 B5646798 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5646798
M. Wt: 324.3 g/mol
InChI Key: SGDRLHYXIDGWHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar compounds often involves multi-step chemical reactions that can include silylation, acetylation, and the formation of heterocycles or cyclic compounds through reactions with various silanes or other reagents. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide through reactions with methyl(organyl)dichlorosilanes illustrates a method for creating complex molecules with specific functional groups, leading to heterocyclic compounds with distinct properties (Lazareva et al., 2017).

Molecular Structure Analysis

Molecular structure determination often involves spectroscopic techniques and crystallography to elucidate the arrangement of atoms within a molecule. The crystal structure analysis of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, provides insights into their conformation, intermolecular interactions, and how these aspects influence the compound's physical and chemical properties (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to the formation of various compounds with diverse functionalities. For instance, reactions can result in the synthesis of heterocyclic compounds, silanes, and other derivatives through processes such as hydrolysis, methylation, and transsilylation. These reactions are crucial for modifying the chemical structure and tailoring the properties of the compounds for specific applications (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. X-ray diffraction analysis and spectroscopic methods are commonly used to determine these properties, providing valuable information on the compound's stability, solubility, and suitability for various applications. For example, the crystal structure and hydrogen bonding patterns in similar compounds have been extensively studied to understand their physical characteristics (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for participating in chemical reactions, are critical for both theoretical studies and practical applications. Investigations into the reactivity of acetamide derivatives with various reagents can reveal mechanisms of action, potential uses in synthesis, and the formation of new compounds with desired functionalities (Gouda et al., 2022).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-7-8-15(24-2)14(9-11)19-16(21)10-20-17(22)12-5-3-4-6-13(12)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDRLHYXIDGWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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